α1-Adrenoceptor Antagonist Potency: Comparative pIC50 Data for 2-Ethoxyphenoxy Moiety Versus Phenoxybenzamine
The 2-ethoxyphenoxy substitution pattern confers α1-adrenoceptor antagonist potency comparable to the reference compound phenoxybenzamine. In a series of β-chloroethylamines structurally related to phenoxybenzamine, compound 14—which bears the identical 2-ethoxyphenoxy moiety as the target compound—exhibited a pIC50 value of 7.17 against α1-adrenoceptors, versus phenoxybenzamine (pIC50 = 7.27) under identical assay conditions. In contrast, unsubstituted phenoxy analogs (e.g., compounds lacking substituents on the phenoxy group) displayed only moderate α1-adrenoceptor selectivity (10–35×) and reduced potency [1].
| Evidence Dimension | α1-Adrenoceptor antagonist potency (pIC50) |
|---|---|
| Target Compound Data | Compound 14 (containing 2-ethoxyphenoxy moiety): pIC50 = 7.17 |
| Comparator Or Baseline | Phenoxybenzamine (PB): pIC50 = 7.27; unsubstituted phenoxy analogs: moderate α1-selectivity (10–35×) only |
| Quantified Difference | ΔpIC50 = 0.10 versus PB (comparable potency); clear superiority over unsubstituted analogs |
| Conditions | Rat vas deferens (epididymal and prostatic portions), in vitro functional antagonism assay |
Why This Matters
This establishes that the 2-ethoxyphenoxy moiety, which defines the target compound, delivers α1-adrenoceptor antagonist activity statistically indistinguishable from the clinical reference phenoxybenzamine, whereas simpler unsubstituted phenoxy analogs exhibit markedly reduced potency and selectivity, justifying the procurement of this specific substitution pattern for SAR studies.
- [1] Giardinà, D., Crucianelli, M., Angeli, P., Buccioni, M., Gulini, U., Marucci, G., Sagratini, G., Melchiorre, C. (2002). Structure-activity relationships among novel phenoxybenzamine-related β-chloroethylamines. Bioorganic & Medicinal Chemistry, 10(5), 1291–1303. View Source
